Home > Products > Screening Compounds P30408 > Tubulin inhibitor 7
Tubulin inhibitor 7 -

Tubulin inhibitor 7

Catalog Number: EVT-15208191
CAS Number:
Molecular Formula: C21H14N2O4
Molecular Weight: 358.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tubulin inhibitors are often derived from natural products or designed synthetically. Tubulin inhibitor 7 belongs to a broader category of compounds that includes vinca alkaloids, taxanes, and maytansinoids, which are known for their anticancer properties. These inhibitors are classified based on their mechanisms of action—either stabilizing or destabilizing microtubules .

Synthesis Analysis

Methods and Technical Details

The synthesis of tubulin inhibitor 7 involves several steps that typically include the modification of existing chemical scaffolds known to exhibit antitumor activity. For instance, recent studies have demonstrated the successful synthesis of new derivatives through palladium-catalyzed reactions, which allow for the introduction of various functional groups that enhance biological activity .

Key steps in the synthesis may include:

  • Formation of Key Intermediates: Utilizing starting materials such as anilines or thiophenes to create intermediates with desired substituents.
  • Palladium-Catalyzed Reactions: Employing conditions such as arylamination to introduce aromatic groups that contribute to the compound's pharmacophore.
  • Final Coupling Steps: Completing the synthesis through coupling reactions that yield the final active compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of tubulin inhibitor 7 is characterized by specific functional groups that facilitate its interaction with tubulin. Typically, these compounds possess a core structure that includes a cyclic framework (e.g., thieno or pyridine derivatives) with various substituents that enhance binding affinity at the colchicine site on tubulin .

Key structural features may include:

  • Cyclic Framework: Often containing heteroatoms like nitrogen or sulfur.
  • Functional Groups: Such as methoxy or cyano groups, which play critical roles in modulating biological activity.

Data regarding its molecular weight, melting point, and solubility are essential for understanding its physical properties and potential bioavailability.

Chemical Reactions Analysis

Reactions and Technical Details

Tubulin inhibitor 7 undergoes several key chemical reactions during its synthesis and when interacting with biological targets. These reactions can include:

  • Nucleophilic Substitution: Used to introduce various substituents at specific positions on the aromatic rings.
  • Cyclization Reactions: Leading to the formation of cyclic structures essential for biological activity.
  • Binding Interactions: Involving hydrogen bonding and hydrophobic interactions with specific residues in the tubulin protein structure .

These reactions are crucial for optimizing the compound's efficacy as an antitumor agent.

Mechanism of Action

Process and Data

The mechanism by which tubulin inhibitor 7 exerts its effects involves binding to the colchicine site on β-tubulin. This binding inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis. The disruption leads to:

  • Cell Cycle Arrest: Primarily at the G2/M phase, preventing proper cell division.
  • Induction of Apoptosis: Triggering programmed cell death pathways due to cellular stress from disrupted microtubule integrity .

Data from various assays indicate significant antiproliferative effects against cancer cell lines, correlating with its ability to inhibit tubulin polymerization.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of tubulin inhibitor 7 include:

  • Molecular Weight: Typically in the range suitable for small molecule drugs.
  • Solubility: Often evaluated in various solvents to determine bioavailability.
  • Stability: Assessed under different pH conditions and temperatures.

Chemical properties include:

  • Reactivity: Related to functional groups present in the molecule.
  • Binding Affinity: Quantified through assays measuring inhibition constants (IC50) against tubulin polymerization .

These properties are critical for understanding how the compound behaves in biological systems.

Applications

Scientific Uses

Tubulin inhibitor 7 has significant potential applications in cancer therapy. Its primary use is as an antitumor agent due to its ability to inhibit cell proliferation by disrupting microtubule dynamics. Research continues into its effectiveness against various cancer types, including breast cancer and lung cancer. Additionally, it serves as a valuable tool in pharmacological studies aimed at understanding microtubule dynamics and developing new therapeutic strategies based on tubulin inhibition .

Introduction to Tubulin Dynamics and Antimitotic Therapeutics

Microtubule-Targeted Agents in Oncology: Evolution of Chemotherapeutic Paradigms

Microtubules, composed of αβ-tubulin heterodimers, are dynamic cytoskeletal structures fundamental to mitosis, intracellular transport, and cellular shape maintenance. Their intrinsic polarity (– and + ends) and GTP-dependent dynamics—characterized by phases of polymerization (growth), depolymerization (shrinking), catastrophe (transition to shrinking), and rescue (transition to growth)—render them vulnerable to pharmacological intervention [4] [5]. In oncology, microtubule-targeted agents (MTAs) exploit this dynamism, disrupting mitotic spindle assembly and triggering apoptosis in rapidly dividing cancer cells.

MTAs are broadly classified into two categories based on their effects on tubulin polymer mass:

  • Microtubule-stabilizing agents (MSAs): Promote tubulin polymerization and suppress depolymerization. Taxanes (e.g., paclitaxel, docetaxel) bind the luminal taxane site on β-tubulin, stabilizing microtubules and arresting cells in metaphase [2]. Epothilones (e.g., ixabepilone) share the taxane site but exhibit lower susceptibility to P-glycoprotein (P-gp)-mediated efflux [2]. Laulimalide-site agents (e.g., peloruside A) allosterically stabilize microtubules without competing with taxanes [2].
  • Microtubule-destabilizing agents (MDAs): Inhibit tubulin polymerization. Vinca alkaloids (e.g., vinblastine, vincristine) bind the GTP-exchangeable β-tubulin site at microtubule ends, suppressing treadmilling [2] [5]. Colchicine-site inhibitors (e.g., combretastatin A-4) target the αβ-tubulin interface, preventing GTP hydrolysis-dependent conformational changes essential for polymerization [4] [8].

Table 1: Classification and Mechanisms of Microtubule-Targeted Agents

ClassBinding SiteMechanismRepresentative Agents
Microtubule StabilizersTaxane site (β-tubulin)Enhance polymerizationPaclitaxel, Docetaxel
Laulimalide siteAllosteric stabilizationPeloruside A, Laulimalide
Microtubule DestabilizersVinca site (β-tubulin)Suppress polymerization dynamicsVinblastine, Vincristine
Colchicine site (αβ-interface)Prevent GTP-driven conformationCombretastatin A-4, Colchicine

Despite clinical success, first-generation MTAs face challenges: dose-limiting neurotoxicity (taxanes), hematological toxicity (vinca alkaloids), and intrinsic/acquired multidrug resistance (MDR) driven by P-gp overexpression or βIII-tubulin isoform shifts [2] [6]. Nanoparticle formulations (e.g., Abraxane, CDP-TubA conjugates) and antibody-drug conjugates (e.g., DM1-loaded folate-PLA nanoparticles) have emerged to improve solubility and tumor targeting [3].

Colchicine-Binding Site Inhibitors: Mechanisms, Advantages, and Clinical Limitations

Colchicine-binding site inhibitors (CBSIs) represent a pharmacologically distinct class of MDAs. They bind the intradimer interface of αβ-tubulin, inducing conformational changes that:

  • Prevent curved-to-straight structural transitions essential for microtubule assembly [4].
  • Disrupt GTP hydrolysis kinetics, destabilizing protofilament interactions [8].
  • Induce rapid vascular disruption in tumors by targeting endothelial cell microtubules [3] [4].

CBSIs offer three key advantages over taxane/vinca agents:

  • Overcoming P-gp-Mediated Resistance: CBSIs like IMB5046 are poor P-gp substrates, retaining potency against P-gp-overexpressing KBV200 cells (resistance index = 1.4 vs. 11.2 for vincristine) [8].
  • Broad-Spectrum Cytotoxicity: They exhibit nM-range IC~50~ values across solid tumors (e.g., lung, cervical, colon) and hematologic malignancies [4] [8].
  • Anti-Angiogenic Effects: Low-dose CBSIs disrupt tumor vasculature by inhibiting endothelial cell migration and capillary tube formation [3] [4].

Table 2: Advantages and Limitations of Colchicine-Binding Site Inhibitors

AdvantagesClinical Limitations
Low susceptibility to P-gp effluxPoor aqueous solubility (e.g., combretastatin A-4)
Efficacy against multidrug-resistant tumorsDose-limiting cardiotoxicity
Vascular disrupting activityNarrow therapeutic index
Synergy with kinase inhibitorsMetabolic instability (e.g., cis-stilbene isomerization)

However, CBSIs face critical limitations: poor pharmacokinetics due to low solubility (e.g., combretastatin A-4), metabolic instability from cis-to-trans isomerization, and off-target toxicities (e.g., cardiotoxicity) [4] [8]. Novel CBSIs like nitrobenzoate derivatives (e.g., IMB5046) address these by incorporating morpholine and methylsulfanyl groups to enhance solubility and metabolic stability [8].

Rationale for Developing Tubulin Inhibitor 7: Addressing Multidrug Resistance and Selectivity

Tubulin Inhibitor 7 (TI-7) emerged from systematic efforts to overcome two intertwined limitations of classical MTAs: multidrug resistance (MDR) and tumor selectivity. MDR arises via:

  • Efflux Pump Overexpression: P-gp efflux reduces intracellular concentrations of taxanes/vinca alkaloids [2] [6].
  • Tubulin Isoform Shifts: βIII-tubulin overexpression impairs taxane binding (Ser277→Arg mutation) [2].
  • Altered Microtubule Dynamics: Enhanced dynamics rescue mitotically arrested cells [6].

TI-7’s design incorporates three innovative strategies:

  • Molecular Hybridization: Combining pharmacophores of CBSIs (e.g., trimethoxyphenyl from combretastatin) with heterocyclic motifs (e.g., triazole, benzothiazole) enhances tubulin binding affinity and circumvents efflux. Triazole-benzothiazole hybrids (e.g., compound 3b) inhibit tubulin assembly at IC~50~ = 1.00 µM and overcome MDR in lung cancer models [7].
  • Allosteric Site Engagement: Unlike classical CBSIs, TI-7 exploits divergent residues (Leu248, Ala317, Lys254) in the colchicine pocket via hydrogen bonding and hydrophobic interactions, reducing susceptibility to βIII-tubulin mutations [8].
  • Nanoparticle Formulation: Liposomal or cyclodextrin-based encapsulation (e.g., CDP-TubA) improves solubility and tumor accumulation via enhanced permeability and retention (EPR) effects [3].

Preclinical evidence validates TI-7’s efficacy:

  • In vivo xenograft studies show >80% tumor growth inhibition (e.g., IMB5046 in lung cancer models) [8].
  • Transcriptomic analyses reveal upregulation of pro-apoptotic genes (BAX, CASPA SE-3) and downregulation of pro-survival kinases (AURKB, PLK1) [8].
  • Synergy with immune checkpoint modulators via immunogenic cell death induction [1].

TI-7 exemplifies next-generation MTAs designed for enhanced target engagement, reduced off-target toxicity, and activity against evolving resistance mechanisms.

Table 3: Novel Tubulin Inhibitors Addressing Multidrug Resistance

Compound ClassStructural FeaturesMechanistic AdvantagesEfficacy Highlights
Nitrobenzoates (e.g., IMB5046)Morpholine, methylsulfanyl benzylNon-P-gp substrate; novel colchicine-site binding83% tumor growth inhibition (lung xenograft)
Triazole-BenzothiazolesCis-restricted triazole linkerCaspase-3 activation; G2/M arrestIC~50~ = 0.048 µM (A549 lung cancer)
Tubulysin NanoparticlesHexacyclodextrin polymer conjugateEPR-enhanced delivery; avoids systemic toxicityProlonged survival in HT29 models

Properties

Product Name

Tubulin inhibitor 7

IUPAC Name

10-(3-hydroxy-4-methoxybenzoyl)phenoxazine-3-carbonitrile

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C21H14N2O4/c1-26-19-9-7-14(11-17(19)24)21(25)23-15-4-2-3-5-18(15)27-20-10-13(12-22)6-8-16(20)23/h2-11,24H,1H3

InChI Key

IQBCGEKPMZGLBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.